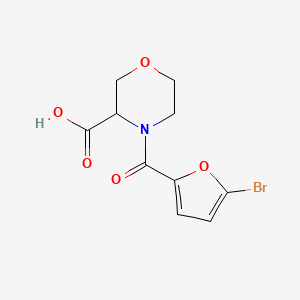
4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid is an organic compound with the molecular formula C10H10BrNO5. It is a derivative of furan and morpholine, featuring a bromine atom attached to the furan ring and a carboxylic acid group attached to the morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid typically involves the reaction of 5-bromofuran-2-carboxylic acid with morpholine derivatives. One common method involves the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. This reaction yields the desired compound with high purity and percentage yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan derivatives, while the morpholine ring can be reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Biological Studies: It can be used in molecular docking studies to explore its interactions with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid.
Morpholine-3-carboxylic acid: Another precursor used in the synthesis.
N’-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: A related compound with potential pharmacological activities.
Uniqueness
This compound is unique due to its combination of a brominated furan ring and a morpholine carboxylic acid moiety. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H10BrNO5 |
|---|---|
Poids moléculaire |
304.09 g/mol |
Nom IUPAC |
4-(5-bromofuran-2-carbonyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO5/c11-8-2-1-7(17-8)9(13)12-3-4-16-5-6(12)10(14)15/h1-2,6H,3-5H2,(H,14,15) |
Clé InChI |
YICKBCUXBUIMQQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1C(=O)C2=CC=C(O2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


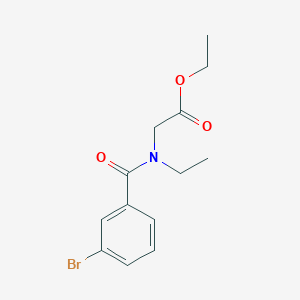
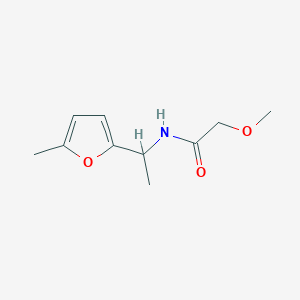

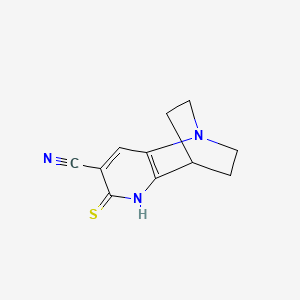
![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
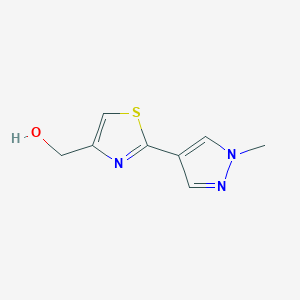
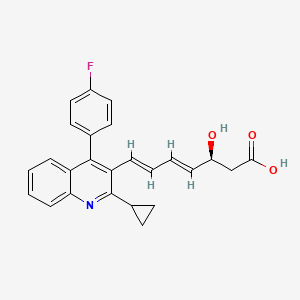
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)

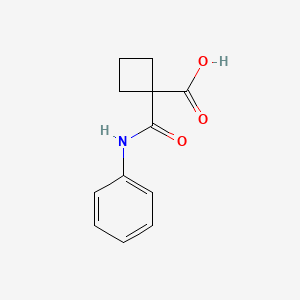
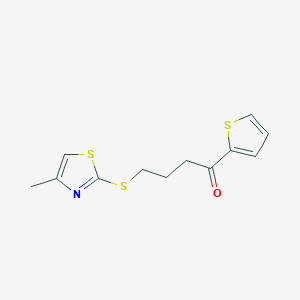
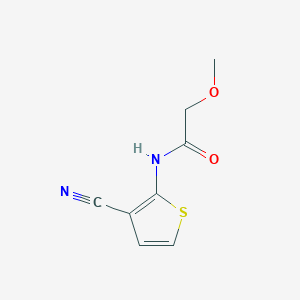

![2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
